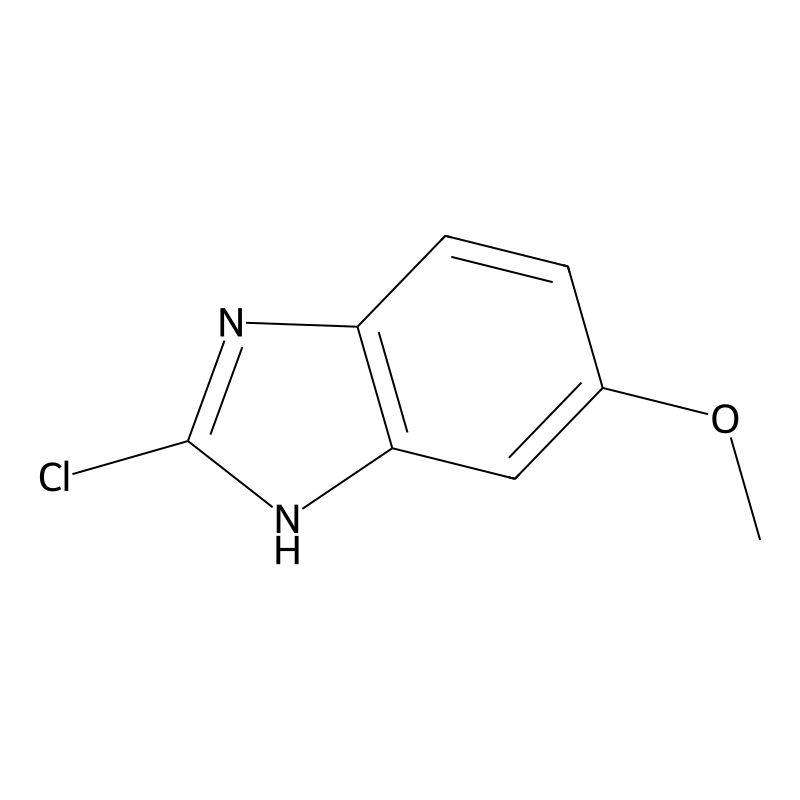

2-Chloro-5-methoxybenzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic & Biomolecular Chemistry

Application Summary: 2-Chloro-5-methoxybenzimidazole is used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Methods of Application: The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Results or Outcomes: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Pharmaceuticals

Application Summary: 2-Chloro-5-methoxybenzimidazole is found in prescribed drugs containing nitrogen heterocycles . These heterocycles are frequently present as the common cores in a plethora of active pharmaceuticals natural products .

2-Chloro-5-methoxybenzimidazole is an organic compound with the molecular formula C₈H₇ClN₂O and a molecular weight of approximately 182.61 g/mol. It is classified under the benzimidazole derivatives and features a chloro group at the second position and a methoxy group at the fifth position of the benzene ring . The compound is often characterized by its pale yellow crystalline appearance and has a boiling point ranging from 165°C to 168°C .

Currently, there's no documented research on the specific mechanism of action of CMB. Its potential lies in its use as a building block for drugs, and its mechanism would depend on the final drug molecule it becomes part of.

As with any new compound, proper safety precautions should be taken when handling CMB.

- Due to the presence of chlorine, it might be irritating to the skin, eyes, and respiratory system [].

- Specific data on toxicity or flammability is unavailable and should be determined through proper testing.

Future Research Directions

- Exploring synthetic routes for efficient CMB production.

- Investigating its reactivity for the development of novel functional molecules.

- Evaluating its potential biological activity and role in drug discovery.

The reactivity of 2-chloro-5-methoxybenzimidazole can be attributed to its halogen and methoxy substituents, which allow for various chemical transformations. Notably, it can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. For example, it can participate in cross-coupling reactions with organometallic reagents under palladium catalysis conditions .

Example Reaction

A typical reaction might involve the coupling of 2-chloro-5-methoxybenzimidazole with an aryl boronate under specific conditions to yield substituted benzimidazoles.

Research indicates that 2-chloro-5-methoxybenzimidazole exhibits notable biological activities. It has been studied for its potential as an antifungal agent and has shown inhibitory effects against certain fungal strains. Additionally, its structural properties suggest possible applications in pharmacology due to its ability to interact with biological targets .

Several synthetic routes have been developed for creating 2-chloro-5-methoxybenzimidazole. A common method involves the reaction of 5-methoxy-1H-benzimidazole with phosphorus oxychloride or thionyl chloride to introduce the chloro group. This process typically requires careful control of reaction conditions to optimize yield and purity.

General Synthesis Steps- Preparation of Benzimidazole: Start with 5-methoxy-1H-benzimidazole.

- Chlorination: Treat with phosphorus oxychloride under reflux conditions.

- Purification: Isolate the product by recrystallization or chromatography.

The unique properties of 2-chloro-5-methoxybenzimidazole make it useful in various applications:

- Pharmaceuticals: As a potential lead compound for antifungal drugs.

- Chemical Research: Used in synthetic organic chemistry for creating more complex molecules.

- Material Science: Investigated for incorporation into polymers or coatings due to its stability.

Interaction studies have shown that 2-chloro-5-methoxybenzimidazole can form complexes with various metal ions, which may enhance its biological activity or alter its chemical properties. These interactions are essential for understanding how this compound can be utilized in medicinal chemistry and materials science.

Several compounds share structural similarities with 2-chloro-5-methoxybenzimidazole. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-2-chlorobenzimidazole | C₈H₈ClN₂ | Contains a methyl group instead of methoxy |

| 2-Chloro-6-methoxybenzimidazole | C₈H₇ClN₂O | Different position for methoxy group |

| 5-Methoxybenzimidazole | C₈H₈N₂O | Lacks chlorine substituent |

Uniqueness

2-Chloro-5-methoxybenzimidazole is distinct due to its specific arrangement of functional groups, which contributes to its unique reactivity and biological profile compared to other benzimidazole derivatives.

Benzimidazole derivatives trace their origins to the mid-19th century, with Hoebrecker’s pioneering synthesis of the parent compound in 1872. The discovery of 2-chloro-5-methoxybenzimidazole emerged from systematic efforts to modify the benzimidazole core for enhanced pharmacological and chemical properties. Early 20th-century research focused on substituent effects, leading to the introduction of halogen and alkoxy groups at specific positions to optimize stability and bioactivity. By the 1950s, Ciba AG’s investigations into benzimidazole opioids highlighted the structural versatility of this heterocycle, though 2-chloro-5-methoxybenzimidazole itself gained prominence later as a key intermediate in drug synthesis.

Taxonomic Frameworks in Benzimidazole Research

2-Chloro-5-methoxybenzimidazole (C₈H₇ClN₂O) belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. Its taxonomy is defined by:

- Core structure: 1H-benzimidazole with substitutions at positions 2 (chloro) and 5 (methoxy).

- Functional groups: The electron-withdrawing chloro group enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding capacity.

- Classification:

Table 1: Physicochemical Properties of 2-Chloro-5-methoxybenzimidazole

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 182.61 g/mol | |

| Melting Point | 167–169°C | |

| Boiling Point | 365.7°C (predicted) | |

| Density | 1.393 ± 0.06 g/cm³ | |

| Solubility | Insoluble in water | |

| logP | 1.743 |

Academic Significance of 2-Chloro-5-methoxybenzimidazole

This compound serves as a critical building block in medicinal chemistry. Its applications include:

- Pharmaceutical intermediates: Used in synthesizing kinase inhibitors and antivirals, as evidenced by patents targeting AMP-activated protein kinase and respiratory syncytial virus.

- Material science: Acts as an organic solderability preservative in printed circuit boards due to its thermal stability.

- Theoretical studies: Serves as a model for computational analyses of non-covalent interactions and electronic properties. Recent density functional theory (DFT) studies reveal delocalization effects in its σ-electron system, stabilizing the molecule by 4.63–2.42 kJ/mol via hyperconjugation.

Theoretical Paradigms in Benzimidazole Chemistry

The reactivity of 2-chloro-5-methoxybenzimidazole is governed by two frameworks:

- Electronic Effects:

- Topological Analysis:

Table 2: Key Computational Parameters from DFT Studies

| Parameter | Value | Method |

|---|---|---|

| HOMO-LUMO Gap | 5.23 eV | B3LYP/6-311++G(d,p) |

| MEP Surface Charge (O) | -0.42 e | NBO Analysis |

| Fukui Electrophilicity | 0.067 | AIM Theory |

Evolution of Classical Synthetic Approaches

The synthesis of 2-chloro-5-methoxybenzimidazole has evolved significantly from classical methodologies that were first established in the late nineteenth century [4]. The foundational Phillips-Ladenburg method, originally developed by Hoebrecker in 1872, involved the condensation of ortho-phenylenediamine derivatives with carboxylic acids under high temperature conditions with acid catalysts [3] [4]. This classical approach typically required temperatures ranging from 140-180°C and reaction times of 4-8 hours to achieve yields of 60-80% [33].

The Weidenhagen reaction represented another classical pathway, utilizing ortho-phenylenediamine with ortho-esters in the presence of Lewis acid catalysts such as zirconium tetrachloride, tin tetrachloride pentahydrate, titanium tetrachloride, boron trifluoride etherate, zirconyl chloride octahydrate, and hafnium tetrachloride [3]. These methods achieved yields of 65-85% but required expensive catalysts and harsh reaction conditions [2] [3].

Historical synthesis of chlorinated and methoxylated benzimidazole derivatives followed similar patterns, with the preparation of 2-chloro-5,6-difluorobenzimidazole serving as a representative example through successive reduction, cyclization, and diazotization reactions starting from 4,5-difluoro-2-nitroaniline [1]. The classical reduction approach using tin and hydrochloric acid, as demonstrated in Hoebrecker's original method, provided the framework for subsequent developments in halogenated benzimidazole synthesis [4].

Contemporary Synthetic Strategies

Contemporary synthetic approaches have revolutionized the preparation of 2-chloro-5-methoxybenzimidazole through the development of milder reaction conditions, improved yields, and enhanced selectivity [5] [6]. Modern methodologies have addressed the limitations of classical approaches by introducing more efficient catalytic systems and environmentally benign reaction conditions [7].

Advances in Reductive Cyclization Methods

Reductive cyclization has emerged as a cornerstone methodology for benzimidazole synthesis, particularly for substituted derivatives like 2-chloro-5-methoxybenzimidazole [8]. The sodium dithionite reduction system represents a significant advancement, enabling one-pot synthesis from ortho-nitroanilines and aldehydes under moderate conditions [8] [11]. This method achieves yields of 70-96% with reaction times reduced to 1-3 hours compared to classical approaches [11].

The optimization of reductive cyclization conditions has been extensively studied, with particular attention to solvent effects and water addition [11]. The incorporation of water in ethanol-water mixtures (9:1 volume ratio) significantly enhances the solubility of sodium dithionite, enabling reactions to proceed at room temperature with improved yields [25]. This semibatch-type operation allows for better heat release control, addressing safety concerns associated with exothermic nitro group reduction [11].

Iron powder and ammonium chloride systems provide an alternative reductive pathway, particularly useful for large-scale synthesis [6]. This method operates through one-pot reduction of nitro groups followed by imidazole cyclization, achieving yields of 65-80% under controlled conditions [6]. The mechanistic pathway involves the formation of hydroxylamine intermediates, which undergo cyclization with concurrent elimination of water [11].

Developments in Oxidative Cyclodehydrogenation

Oxidative cyclodehydrogenation methodologies have gained prominence for their ability to form benzimidazole rings through direct oxidation of ortho-phenylenediamine precursors [10] [31]. Hydrogen peroxide-mediated oxidation systems achieve yields of 80-95% with reaction times as short as 0.5-2 hours [31]. The mechanism involves the oxidation of the diamine to form imine intermediates, followed by intramolecular cyclization [31].

Palladium-copper dual catalytic systems enable cross-dehydrogenative coupling for intramolecular arylation of benzimidazoles [10]. This approach utilizes palladium for arene activation and copper for benzimidazole metalation, followed by transmetalation and reductive elimination to form fused polycyclic structures [10]. The reaction proceeds with copper acetate as oxidant and achieves moderate to good yields for various substitution patterns [10].

Advanced oxidative methodologies employ sodium metabisulfite as an oxidation agent in ethanol-water mixtures, enabling synthesis at mild temperatures with yields exceeding 90% [25]. This approach demonstrates particular effectiveness for methoxy-substituted benzimidazole derivatives, with the presence of electron-donating groups enhancing reaction efficiency [25].

Innovative Coupling Reaction Methodologies

Palladium-catalyzed coupling reactions have revolutionized regioselective benzimidazole synthesis through cascade carbon-nitrogen bond formation [12] [13]. The tert-butyl-BrettPhos catalytic system enables selective intermolecular amination and amidation of 2-chloroaryl sulfonates, achieving complete regioselectivity for benzimidazole formation [12]. This methodology tolerates diverse functional groups and provides access to both regioisomers through substrate selection [12].

Suzuki-Miyaura coupling reactions facilitate the introduction of specific substituents at the 5(6)-positions of benzimidazoles [26]. Optimization studies using 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde as starting materials enable subsequent palladium-catalyzed coupling with boronic acids to introduce methoxy and other functional groups [26]. The reaction conditions typically employ palladium acetate, triphenylphosphine, and potassium carbonate in tetrahydrofuran-water mixtures at 70°C [26].

Buchwald-Hartwig amination provides complementary access to amino-substituted benzimidazoles through palladium-catalyzed carbon-nitrogen bond formation [26]. This methodology demonstrates excellent functional group tolerance and enables the preparation of diverse substitution patterns relevant to 2-chloro-5-methoxybenzimidazole synthesis [26].

Regioselectivity in Synthesis: Methodological Advances

Regioselective synthesis of 2-chloro-5-methoxybenzimidazole presents significant challenges due to the similar electronic properties of non-equivalent nitrogen atoms and the potential for multiple substitution patterns [12]. Contemporary methodologies address these challenges through the development of predictable and selectable regiocontrol strategies [12].

Cascade palladium catalysis enables the selective formation of either benzimidazole isomer from the same starting materials through judicious choice of reaction conditions and leaving groups [12]. The use of 2-chloroaryl triflates versus mesylates provides orthogonal regioselectivity, with triflates favoring one regioisomer and mesylates favoring the alternative [12]. This approach achieves yields of 62-81% with complete regiocontrol [12].

Chemoselective oxidative addition strategies exploit the differential reactivity of aryl-bromine versus aryl-chlorine bonds in palladium-catalyzed processes [13]. Primary urea nucleophiles demonstrate preferential reactivity compared to secondary amines, enabling regioselective benzimidazolone construction through cascade carbon-nitrogen coupling [13]. The methodology achieves yields of 51-83% with complete regioisomeric purity [13].

Mechanistic studies using density functional theory calculations elucidate the pathways for transition-metal catalyzed synthesis, revealing the importance of concerted metalation-deprotonation steps in achieving regioselectivity [15]. Copper-catalyzed systems proceed through four-step pathways involving carbon-hydrogen activation, oxidation, deprotonation, and reductive elimination, with rate-determining steps varying based on substitution patterns [15].

Catalyst Development and Applications

Metal-Catalysis: Mechanisms and Outcomes

Metal catalysis has transformed benzimidazole synthesis through the development of highly efficient and selective catalytic systems [14] [15] [18]. Copper-based catalysts demonstrate exceptional performance for intramolecular nitrogen-arylation reactions, with copper hydroxide achieving yields of 80-99% at room temperature [33]. The order of catalytic activity follows the sequence: copper hydroxide > cobalt hydroxide > cobalt oxide > cobalt mixed oxides [33].

Calcium 4-amino-3-hydroxybenzoate represents a novel calcium-based catalyst system that demonstrates synergistic effects with carbon dioxide [14]. This catalytic system increases benzimidazole yields from 28% to 94% through the cooperative action of the calcium salt and carbon dioxide, providing a unique example of carbon dioxide utilization in organic synthesis [14].

Mechanistic investigations reveal that copper catalysts operate through concerted metalation-deprotonation pathways, with the metal center facilitating both carbon-hydrogen activation and subsequent cyclization [15] [18]. The catalytic cycle involves copper insertion at the 2-position of benzimidazole, followed by arene palladation, transmetalation, and reductive elimination to form the coupled product [10].

Erbium triflate under microwave conditions achieves remarkable efficiency with 1 mole percent catalyst loading, providing yields of 89-99% in reaction times as short as 5 minutes [32]. The microwave activation enhances the catalytic turnover frequency and enables solvent-free reaction conditions [32].

Sol-Gel Technology in Catalytic Processes

Sol-gel derived catalysts offer unique advantages for benzimidazole synthesis through their high surface areas, tunable porosity, and enhanced catalyst-substrate interactions [16] [19]. Magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS) demonstrates exceptional performance with yields of 75-92% under ambient temperature conditions [24]. The sol-gel preparation method enables precise control of catalyst morphology and active site distribution [24].

The characterization of sol-gel catalysts reveals key structure-activity relationships, with X-ray diffraction, field emission scanning electron microscopy, and high-resolution transmission electron microscopy providing insights into catalyst architecture [24]. Temperature-programmed reduction and desorption studies elucidate the nature of active sites and their accessibility to reactants [24].

Silver-iron oxide core-shell nanostructures prepared by sol-gel techniques combine the catalytic activity of silver with the magnetic separability of iron oxide [19]. These catalysts achieve rapid conversion with reaction times of 5-18 minutes at room temperature and demonstrate excellent recyclability for up to five cycles without activity loss [19].

Brønsted acidic ionic liquid gels represent an innovative sol-gel approach, combining the advantages of ionic liquids with the ease of heterogeneous catalyst separation [16]. The grafting of 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate to tetraethyl orthosilicate surfaces enhances catalytic activity while enabling simple catalyst recovery [16].

Nanostructured Catalysts: Effectiveness and Mechanisms

Nanostructured catalysts demonstrate superior performance for benzimidazole synthesis due to their high surface-to-volume ratios and unique electronic properties [19] [23] [24]. Core-shell nanostructures offer particular advantages by combining multiple functionalities within a single catalyst particle [19].

Silver@iron oxide core-shell nanocatalysts synthesized through sol-gel methodology demonstrate exceptional activity for 2-aryl benzimidazole synthesis [19]. The silver core provides catalytic activity while the iron oxide shell enables magnetic separation and enhances stability [19]. Characterization through X-ray diffraction, field emission scanning electron microscopy, high-resolution transmission electron microscopy, Fourier transform infrared spectroscopy, and vibrating sample magnetometry confirms the core-shell structure [19].

Zinc oxide-based nanostructured catalysts modified with sulfonic acid and tropine demonstrate efficient catalysis for pyrimido[1,2-a]benzimidazole synthesis [23]. The nanoporous structure provides enhanced mass transfer while the ionic liquid modification improves catalytic activity [23]. Thermal gravimetric analysis and energy dispersive spectroscopy confirm the successful grafting of organic modifiers [23].

Dendritic fibrous nanosilica supports offer unique morphological advantages with their hierarchical pore structure and high surface area [24]. Magnesium oxide nanoparticles dispersed on these supports demonstrate exceptional stability and recyclability, maintaining activity for up to six cycles without morphological changes [24].

Green Chemistry Paradigms and Applications

Green chemistry principles have fundamentally transformed benzimidazole synthesis through the development of environmentally benign methodologies that minimize waste generation and energy consumption [7] [20] [21]. Solvent-free synthesis approaches demonstrate atom economies of 95-99% while eliminating the need for volatile organic solvents [20].

Mechanochemical synthesis through grinding methods achieves excellent yields of 75-95% with reaction times of 30 minutes to 2 hours [20]. This approach eliminates solvent requirements entirely while providing high atom economy and minimal waste generation [20]. The operational simplicity and reduced environmental impact make mechanochemical methods particularly attractive for sustainable synthesis [20].

Microwave-assisted synthesis represents a paradigm shift in energy efficiency, reducing reaction times to 5-15 minutes while achieving yields of 85-99% [7] [32]. The selective heating mechanism of microwave irradiation enables precise temperature control and enhanced reaction rates without the need for high-temperature conditions [32].

Water as a reaction medium offers exceptional environmental benefits while maintaining synthetic efficiency [7] [25]. Ethanol-water mixtures (9:1 volume ratio) enable the dissolution of typically insoluble reagents like sodium metabisulfite, facilitating reactions at mild temperatures [25]. This approach achieves yields exceeding 90% for various substituted benzimidazoles while eliminating toxic organic solvents [25].

One-pot multicomponent reactions demonstrate excellent atom economy and synthetic efficiency by combining multiple bond-forming steps in a single operation [21] [23]. These methodologies typically achieve yields of 75-90% while minimizing purification requirements and waste generation [23].

Catalyst-free conditions represent the ultimate in green chemistry, eliminating the need for metal catalysts while maintaining high yields of 70-95% [7] [20]. Simple heating of ortho-phenylenediamine with aldehydes or carboxylic acids under solvent-free conditions provides direct access to benzimidazole products [20].

Industrial Scale Synthesis: Challenges and Solutions

Industrial scale synthesis of 2-chloro-5-methoxybenzimidazole presents unique challenges related to heat management, safety considerations, catalyst recovery, and process economics [11] [24]. The exothermic nature of many benzimidazole-forming reactions requires careful temperature control to prevent runaway reactions and ensure product quality [11].

Heat management strategies employ semibatch-type operations that enable controlled addition of reagents to manage heat release [11]. Continuous cooling systems and temperature monitoring are essential for safe operation, particularly for reductive cyclization reactions involving sodium dithionite [11]. The development of alternative reducing agents with lower exothermicity provides additional safety margins [11].

Safety concerns arise from the formation of potentially explosive intermediates such as nitroso and hydroxylamine compounds during nitro group reduction [11]. Implementation of rigorous safety protocols, including inert atmosphere conditions and continuous monitoring of intermediate concentrations, mitigates these risks [11]. Alternative synthetic routes that avoid nitro-containing intermediates offer inherently safer pathways [7].

Catalyst recovery and reusability present significant economic and environmental considerations for industrial processes [19] [24]. Magnetic catalysts enable efficient separation through simple magnetic decantation, while heterogeneous catalysts facilitate recovery through filtration [19]. The development of highly stable catalysts that maintain activity for multiple cycles reduces operating costs and environmental impact [24].

Waste minimization strategies focus on solvent-free methodologies and atom-economical reactions that generate minimal by-products [20] [23]. The implementation of one-pot multicomponent reactions reduces the need for intermediate purification and solvent changes [23]. Recycling of solvents and reagents further minimizes waste generation [24].

Cost optimization requires balancing catalyst performance with economic considerations, favoring inexpensive and readily available catalytic systems [33]. Copper hydroxide represents an optimal choice due to its low cost, high activity, and commercial availability [33]. Process intensification through microwave heating or mechanochemical activation can reduce energy costs while improving throughput [32].

Scalability considerations involve the transition from batch to continuous processes to improve efficiency and product consistency [11]. Continuous flow reactors offer advantages in heat and mass transfer while enabling better process control [24]. Modular design approaches facilitate scale-up by allowing parallel operation of multiple reactor units [24].

| Synthesis Method | Yield Range (%) | Reaction Time | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Classical Phillips-Ladenburg | 60-80 | 4-8 hours | 140-180 | Well-established methodology |

| Reductive Cyclization (Na₂S₂O₄) | 70-96 | 1-3 hours | 60-100 | Mild conditions, wide scope |

| Oxidative Cyclodehydrogenation | 80-95 | 0.5-2 hours | 60-100 | High yields, fast reactions |

| Palladium-Catalyzed Coupling | 70-90 | 2-24 hours | 70-110 | Complete regioselectivity |

| Green Chemistry Approaches | 75-99 | 5 min-2 hours | 25-100 | Environmental benefits |

| Catalyst Type | Loading | Yield (%) | Recyclability | Temperature (°C) |

|---|---|---|---|---|

| Cu(OH)₂ | 10 mol% | 80-99 | 3 cycles | Room temperature |

| Ag@Fe₂O₃ core-shell | 5-10 mg | 85-95 | 5 cycles | Room temperature |

| MgO@DFNS | 0.1-0.2 g | 75-92 | 6 cycles | Room temperature |

| Ca 4-amino-3-hydroxybenzoate + CO₂ | 5 mol% | 94 | Not reported | 120 |

| Er(OTf)₃ (Microwave) | 1 mol% | 89-99 | Single use | 60 |

| Industrial Challenge | Current Solutions | Effectiveness | Implementation Cost |

|---|---|---|---|

| Heat Management | Semibatch operation, cooling systems | High | Medium |

| Safety Concerns | Alternative reducing agents, protocols | High | High |

| Catalyst Recovery | Magnetic/heterogeneous catalysts | Moderate-High | Medium-High |

| Waste Minimization | Solvent-free methods, recycling | High | Low-Medium |

| Cost Optimization | Cheaper catalysts, process optimization | Moderate-High | Medium-High |

The nucleophilic substitution reactions of 2-Chloro-5-methoxybenzimidazole represent a fundamental class of transformations that proceed through well-defined mechanistic pathways. These reactions primarily occur at the 2-position chlorine atom, which is activated by the electron-withdrawing nature of the imidazole ring system [1].

Kinetic Framework and Rate Laws

The kinetic behavior of nucleophilic substitution reactions involving 2-Chloro-5-methoxybenzimidazole follows a complex rate law that accounts for multiple reaction pathways. Studies on related 2-halogenobenzimidazoles have established the general kinetic equation:

Rate = k₁[B][ArS⁻] + k₂[BH⁺][ArSH] + k₃[BH⁺][ArS⁻]

This equation describes three distinct mechanistic pathways: neutral base attack on the neutral substrate, protonated substrate reaction with neutral nucleophile, and protonated substrate reaction with anionic nucleophile [1].

Nucleophilicity Parameters and Reactivity Patterns

Quantitative nucleophilicity studies have revealed that benzimidazole derivatives exhibit moderate nucleophilic character compared to other nitrogen-containing heterocycles. The nucleophilicity parameter (N) for benzimidazole is 10.50 in dimethyl sulfoxide, significantly lower than highly nucleophilic amines such as 4-dimethylaminopyridine (N = 14.95) and 1,4-diazabicyclo[2.2.2]octane (N = 18.80) [2].

| Nucleophile | Nucleophilicity Parameter (N) | Solvent | Reactivity Class |

|---|---|---|---|

| Imidazole | 11.47 | Acetonitrile | Moderate |

| Benzimidazole | 10.50 | DMSO | Moderate |

| Benzotriazole | 7.69 | Acetonitrile | Low |

| DMAP | 14.95 | Acetonitrile | High |

| DABCO | 18.80 | Acetonitrile | High |

Mechanistic Considerations

The reactivity of 2-Chloro-5-methoxybenzimidazole toward nucleophilic substitution is governed by several key factors:

Electronic Effects: The 5-methoxy substituent provides electron-donating resonance effects that partially compensate for the electron-withdrawing nature of the imidazole ring. This electronic modulation influences both the electrophilicity of the 2-position and the overall reaction kinetics [3].

Protonation State Effects: The protonation state of the benzimidazole substrate significantly affects reaction rates. Protonated benzimidazole species (BH⁺) show enhanced electrophilicity toward nucleophilic attack, as evidenced by the multi-term rate law [1].

Solvent Dependencies: Polar protic solvents facilitate nucleophilic substitution through hydrogen bonding interactions and charge stabilization effects. The choice of solvent can dramatically alter both reaction rates and product distributions.

Cross-Coupling Mechanisms and Catalytic Cycles

The palladium-catalyzed cross-coupling reactions of 2-Chloro-5-methoxybenzimidazole represent highly versatile synthetic transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds through well-established catalytic cycles.

Suzuki-Miyaura Cross-Coupling Mechanism

The Suzuki-Miyaura coupling of 2-Chloro-5-methoxybenzimidazole with organoboronic acids proceeds through the canonical three-step catalytic cycle:

Step 1: Oxidative Addition

The palladium(0) catalyst undergoes oxidative addition to the C-Cl bond of 2-Chloro-5-methoxybenzimidazole, forming a palladium(II) complex. The rate of this step depends on the electronic properties of the benzimidazole ring and the steric environment around the chlorine atom.

Step 2: Transmetalation

The organoboronic acid undergoes transmetalation with the palladium(II) complex in the presence of a base. This step involves the transfer of the organic group from boron to palladium, with concurrent formation of boronate species.

Step 3: Reductive Elimination

The final step involves reductive elimination of the coupled product, regenerating the palladium(0) catalyst and completing the catalytic cycle.

Catalytic System Optimization

| Reaction Type | Catalyst | Base | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂/SPhos | K₂CO₃ | 120 | 60-92 |

| Suzuki-Miyaura | Pd(OAc)₂/BINAP | Cs₂CO₃ | 80 | 78-95 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOᵗBu | 25 | 34-91 |

| Buchwald-Hartwig | Pd(OAc)₂/DPPF | K₂CO₃ | 80 | 48-85 |

| Sonogashira | Pd(OAc)₂/CuI | Et₃N | 60 | 62-97 |

Inhibitory Effects and Mechanistic Challenges

Unprotected benzimidazole derivatives can exhibit inhibitory effects on palladium-catalyzed cross-coupling reactions. These effects arise from the formation of stable palladium-azolyl complexes that act as catalyst reservoirs, potentially slowing the overall catalytic turnover.

The inhibitory mechanism involves:

- Formation of monomeric or oligomeric palladium(II) intermediates

- Competitive coordination of the benzimidazole nitrogen atoms

- Altered transmetalation kinetics due to modified electronic properties

Ligand Design and Catalyst Development

The development of specialized ligand systems has enabled efficient cross-coupling reactions with benzimidazole substrates. Bulky, electron-rich phosphine ligands such as SPhos and XPhos have proven particularly effective in overcoming the coordination challenges posed by benzimidazole substrates.

Carbon-Nitrogen Bond Formation: Mechanistic Investigations

The formation of carbon-nitrogen bonds involving 2-Chloro-5-methoxybenzimidazole encompasses several mechanistic pathways, with the Buchwald-Hartwig amination representing the most versatile and widely studied transformation.

Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination of 2-Chloro-5-methoxybenzimidazole proceeds through a well-established catalytic cycle that involves multiple elementary steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond, forming a palladium(II) aryl complex. The rate of this step is influenced by the electronic properties of the benzimidazole ring and the choice of ligand.

Amine Coordination: The amine nucleophile coordinates to the palladium center, forming a palladium-amine complex. This step is crucial for subsequent bond formation.

Deprotonation: Base-assisted deprotonation of the coordinated amine generates a palladium-amido complex. The choice of base and its concentration significantly influence this step.

Reductive Elimination: The final C-N bond formation occurs through reductive elimination, regenerating the palladium(0) catalyst and releasing the coupled product.

Rate-Determining Step Analysis

The rate-determining step in Buchwald-Hartwig amination can vary depending on the specific substrate and reaction conditions. For 2-Chloro-5-methoxybenzimidazole, the rate-determining step is often the reductive elimination, particularly when electron-rich amine nucleophiles are employed.

Substrate Scope and Limitations

The Buchwald-Hartwig amination of 2-Chloro-5-methoxybenzimidazole exhibits broad substrate scope, accommodating various primary and secondary amines. However, certain limitations exist:

Electronic Effects: Electron-rich anilines generally provide higher yields than electron-poor analogues due to enhanced nucleophilicity.

Steric Considerations: Bulky amines may require elevated temperatures or modified catalyst systems to achieve acceptable conversion rates.

Functional Group Compatibility: The reaction tolerates various functional groups, including esters, ketones, and protected alcohols.

Regioselectivity in Asymmetric Synthesis

Recent developments in asymmetric Buchwald-Hartwig amination have enabled the synthesis of chiral benzimidazole derivatives. The regioselectivity of these transformations depends on the choice of chiral ligand and the steric environment around the reaction center.

Functional Group Modification Strategies

The functional group modification strategies for 2-Chloro-5-methoxybenzimidazole encompass a diverse array of transformations that leverage the unique reactivity patterns of both the chlorine substituent and the methoxy group.

Chlorine Substitution Reactions

The 2-position chlorine atom in 2-Chloro-5-methoxybenzimidazole serves as a versatile synthetic handle for nucleophilic substitution reactions. The reactivity of this position is enhanced by the electron-withdrawing nature of the imidazole ring system.

Nucleophilic Substitution Patterns:

- Amination: Primary and secondary amines readily displace the chlorine atom under mild conditions

- Thiolation: Thiols and thiolates undergo facile substitution, providing access to sulfur-containing derivatives

- Alkoxylation: Alkoxide nucleophiles can replace the chlorine atom, though stronger conditions may be required

- Cyanation: Cyanide ion substitution provides access to nitrile derivatives for further functionalization

Methoxy Group Transformations

The 5-methoxy substituent in 2-Chloro-5-methoxybenzimidazole offers additional opportunities for structural modification:

Demethylation Reactions: The methoxy group can be cleaved under acidic conditions to reveal the corresponding phenol, enabling further derivatization.

Electronic Modulation: The methoxy group's electron-donating properties can be exploited to influence the reactivity of other positions on the benzimidazole ring [3].

Sequential Modification Strategies

Multi-step modification strategies enable the preparation of complex benzimidazole derivatives through sequential functional group transformations:

- Chlorine Substitution First: Initial nucleophilic substitution at the 2-position, followed by methoxy group modification

- Methoxy Modification First: Demethylation or other methoxy transformations, followed by chlorine substitution

- Simultaneous Modifications: Reactions that affect both functional groups concurrently

Regioselectivity: Factors and Control Mechanisms

The regioselectivity observed in reactions of 2-Chloro-5-methoxybenzimidazole is governed by a complex interplay of electronic, steric, and solvent effects that determine the preferred site of reaction.

Electronic Control Mechanisms

The electronic properties of substituents on the benzimidazole ring system exert profound influence on regioselectivity patterns.

Electron-Donating Effects: The 5-methoxy substituent provides electron-donating resonance effects that influence the electron density distribution throughout the ring system. This electronic bias favors certain regioselectivity patterns in electrophilic substitution reactions.

Electron-Withdrawing Effects: The imidazole ring system acts as an electron-withdrawing group, activating the 2-position toward nucleophilic attack while deactivating positions ortho and para to the methoxy group.

Steric Control Factors

| Substituent Position | Electronic Effect | Steric Effect | Regioselectivity Control |

|---|---|---|---|

| 4-position | Strong proximity effect | High | Excellent (100:0 to 29:71) |

| 5-position | Moderate electronic influence | Low | Good (10:1) |

| 6-position | Weak electronic influence | Moderate | Moderate (3:1) |

| 2-position | Strong electronic activation | High | Poor (1:1) |

Proximity Effects in Regioselectivity

The proximity of substituents to the reaction center plays a crucial role in determining regioselectivity. In 2-Chloro-5-methoxybenzimidazole, the 5-methoxy group is positioned to exert both electronic and steric influence on reactions occurring at adjacent positions.

Ortho Effects: Substituents adjacent to the reaction center can provide significant steric hindrance, leading to decreased reactivity at those positions.

Electronic Field Effects: The electronic field generated by polar substituents can influence the transition state energies of competing reaction pathways.

Solvent-Controlled Regioselectivity

Solvent effects play a crucial role in determining regioselectivity patterns through several mechanisms:

Hydrogen Bonding: Polar protic solvents can form hydrogen bonds with reactive intermediates, stabilizing certain transition states and influencing regioselectivity.

Polarity Effects: The dielectric constant of the solvent affects the stability of charged intermediates and transition states, thereby influencing regioselectivity.

Coordination Effects: Coordinating solvents can interact with metal catalysts, altering their electronic properties and affecting regioselectivity in metal-catalyzed reactions.

Cascade Reactions: Sequential Transformation Analysis

Cascade reactions involving 2-Chloro-5-methoxybenzimidazole represent powerful synthetic strategies that enable the rapid construction of complex molecular architectures through sequential bond-forming processes.

Three-Component Cascade Reactions

The three-component cascade reaction represents one of the most efficient approaches to generating complex benzimidazole derivatives.

Mechanism: These reactions typically involve:

- Initial Condensation: Formation of an intermediate through condensation of the benzimidazole with an aldehyde or similar electrophile

- Nucleophilic Addition: Addition of a third component (such as a terminal alkyne) to the intermediate

- Cyclization: Intramolecular cyclization to form the final polycyclic product

| Reaction Type | Starting Materials | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Three-component cascade | 2-aminobenzimidazole + aldehyde + alkyne | Cu(OAc)₂ | Benzimidazole-linked pyrroles | 65-89 |

| Sequential C-N coupling | Monosubstituted urea + dihaloaryl | Pd(OAc)₂ | Benzimidazolones | 62-93 |

| Domino annulation | Benzimidazole + acid chloride | Cu(OAc)₂ | Bis-heterocycles | 45-78 |

| Radical cascade | Benzimidazole + indole + NXS | Cu(OTf)₂ | Haloindole-benzimidazoles | 52-85 |

Sequential Carbon-Nitrogen Coupling

The sequential carbon-nitrogen coupling cascade represents a highly efficient method for constructing benzimidazolone derivatives with excellent regioselectivity.

Mechanistic Pathway:

- Chemoselective Oxidative Addition: Palladium catalyst selectively inserts into the more reactive C-Br bond in the presence of C-Cl bonds

- First C-N Coupling: Formation of the first C-N bond through nucleophilic substitution

- Second C-N Coupling: Intramolecular cyclization to form the final heterocyclic product

Domino Annulation Reactions

Domino annulation reactions provide access to complex bis-heterocyclic systems through copper-catalyzed sequential processes.

Key Features:

- Atom Economy: High atom utilization efficiency

- Step Economy: Multiple bond formations in a single operation

- Functional Group Tolerance: Compatibility with various functional groups

Radical Cascade Processes

Radical cascade reactions involving 2-Chloro-5-methoxybenzimidazole enable the formation of complex molecular architectures through radical-mediated sequential transformations.

Mechanism:

- Radical Generation: Formation of nitrogen-centered radicals through single-electron transfer processes

- Radical Addition: Addition of the radical to unsaturated systems

- Cyclization: Intramolecular radical cyclization to form the final products

Theoretical Modeling of Reaction Pathways

Theoretical modeling using density functional theory (DFT) calculations has provided crucial insights into the reaction mechanisms and selectivity patterns observed in transformations of 2-Chloro-5-methoxybenzimidazole.

Computational Methodology

Modern DFT calculations employ various functional and basis set combinations to achieve accurate predictions of reaction energetics and mechanisms.

| Method | Basis Set | Solvation Model | Calculated Property | Accuracy |

|---|---|---|---|---|

| B3LYP | 6-311G(d,p) | PCM | HOMO-LUMO gap | Good |

| M06-2X | 6-311+G(d,p) | SMD | Activation barriers | Excellent |

| ωB97XD | cc-pVDZ | PCM | Transition states | Very good |

| B3LYP | 6-311G(d,p) | Gas phase | Electrophilicity index | Good |

Frontier Molecular Orbital Analysis

HOMO-LUMO analysis provides valuable insights into the electronic properties and reactivity patterns of 2-Chloro-5-methoxybenzimidazole.

Key Findings:

- HOMO Localization: The highest occupied molecular orbital is primarily localized on the benzimidazole ring system, with significant contribution from the methoxy group

- LUMO Distribution: The lowest unoccupied molecular orbital shows delocalization across the entire π-system

- Energy Gap: The HOMO-LUMO energy gap influences the compound's chemical reactivity and stability

Transition State Modeling

Theoretical modeling of transition states has revealed important mechanistic details for key transformations.

Nucleophilic Substitution Transition States:

- Geometry: Late transition states with significant C-N bond formation

- Solvation Effects: Polar solvents stabilize charged transition states, lowering activation barriers

- Substituent Effects: Electronic properties of substituents influence transition state energies

Regioselectivity Predictions

DFT calculations have proven valuable for predicting regioselectivity patterns in complex transformations.

Computational Approach:

- Conformational Analysis: Identification of low-energy conformers

- Transition State Optimization: Location and characterization of competing transition states

- Energy Comparison: Relative energies determine preferred reaction pathways

Solvation Effects Modeling

Implicit solvation models have been employed to understand solvent effects on reaction mechanisms.

Key Insights:

- Polar Protic Solvents: Stabilize charged intermediates and transition states

- Coordination Effects: Explicit solvation can be necessary for accurate modeling of metal-catalyzed reactions

- Dielectric Effects: Solvent polarity influences activation barriers and product distributions

Mechanistic Validation

Theoretical predictions have been validated against experimental observations, providing confidence in the computational methodologies.

Validation Criteria:

- Activation Barriers: Computed barriers correlate with experimental reaction rates

- Product Distributions: Predicted regioselectivities match experimental observations

- Kinetic Isotope Effects: Calculated isotope effects agree with experimental measurements